molecular formula C11H12O2 B1623704 (2E)-2-(phenylmethylidene)butanoic acid CAS No. 620-78-0

(2E)-2-(phenylmethylidene)butanoic acid

Cat. No. B1623704
CAS RN: 620-78-0
M. Wt: 176.21 g/mol
InChI Key: RUETZBUVTWCCIZ-NTMALXAHSA-N
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Patent
US04022814

Procedure details

A solution of 35.2 gm (0.2 mol) of α-ethyl cinnamic acid in 450 ml of 3% sodium hydroxide was reduced in a hydrogen atmosphere at 60 psi using 4 gm of 5% palladium on charcoal. After hydrogen uptake had ceased, the reaction mixture was filtered, acidified with hydrochloric acid and extracted with ether. Evaporation gave 36 gm (0.2 mol) of 2-benzyl butanoic acid.
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four
Quantity
4 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3](=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:4]([OH:6])=[O:5])[CH3:2].[H][H]>[OH-].[Na+].[Pd]>[CH2:7]([CH:3]([CH2:1][CH3:2])[C:4]([OH:6])=[O:5])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
35.2 g
Type
reactant
Smiles
C(C)C(C(=O)O)=CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
450 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C(C(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mol
AMOUNT: MASS 36 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.